molecular formula C14H18N2O3 B5608174 (2-METHYL-3-NITROPHENYL)(4-METHYLPIPERIDINO)METHANONE

(2-METHYL-3-NITROPHENYL)(4-METHYLPIPERIDINO)METHANONE

Cat. No.: B5608174
M. Wt: 262.30 g/mol
InChI Key: WDUAGPIVSDYGKL-UHFFFAOYSA-N
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Description

(2-METHYL-3-NITROPHENYL)(4-METHYLPIPERIDINO)METHANONE is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.3 g/mol . This compound is known for its unique structure, which includes a nitrophenyl group and a piperidino group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-METHYL-3-NITROPHENYL)(4-METHYLPIPERIDINO)METHANONE typically involves the reaction of 2-methyl-3-nitrobenzoyl chloride with 4-methylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-METHYL-3-NITROPHENYL)(4-METHYLPIPERIDINO)METHANONE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, under appropriate conditions.

    Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: Formation of (2-METHYL-3-AMINOPHENYL)(4-METHYLPIPERIDINO)METHANONE.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

(2-METHYL-3-NITROPHENYL)(4-METHYLPIPERIDINO)METHANONE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-METHYL-3-NITROPHENYL)(4-METHYLPIPERIDINO)METHANONE is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitrophenyl group may play a role in binding to certain enzymes or receptors, while the piperidino group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-METHYL-3-NITROPHENYL)(4-METHYLPIPERIDINO)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitrophenyl and a piperidino group allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2-methyl-3-nitrophenyl)-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-10-6-8-15(9-7-10)14(17)12-4-3-5-13(11(12)2)16(18)19/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUAGPIVSDYGKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805702
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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